molecular formula C14H12O3S B8512960 3-(4-methoxyphenyl)sulfanylbenzoic Acid CAS No. 128950-14-1

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No.: B8512960
CAS No.: 128950-14-1
M. Wt: 260.31 g/mol
InChI Key: GDTFNFKJJCBOJF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)sulfanylbenzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group at the 3-position of the benzene ring and a 4-methoxyphenyl substituent. This compound combines the carboxylic acid functionality with electron-donating (methoxy) and sulfur-containing groups, influencing its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

CAS No.

128950-14-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O3S/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

GDTFNFKJJCBOJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)
  • Structure : Differs by replacing the sulfanyl (-S-) group with a sulfamoyl (-SO$2$NH$2$) group at the 3-position.
  • Impact : The sulfamoyl group is electron-withdrawing, lowering the pKa of the carboxylic acid (compared to sulfanyl) and enhancing solubility in polar solvents. This modification is common in pharmaceuticals for improved bioavailability .
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid (CAS 18738-58-4)
  • Structure : Features a sulfamoyl bridge (-SO$_2$NH-) linking the benzoic acid and 4-methoxyphenyl groups.
  • This compound shows a structural similarity score of 1.00 to the target molecule, suggesting comparable steric and electronic profiles .
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid (CAS 380193-68-0)
  • Structure : Replaces the methoxy group with a benzyloxy substituent.
  • Impact : The benzyloxy group increases lipophilicity, which may enhance membrane permeability but reduce water solubility. This alteration is significant in prodrug design .

Acid-Base Properties

Data from sulfonated and sulfamoyl benzoic acids () provide insights into substituent effects on acidity:

Compound pKa (Carboxylic Acid)
3-Sulfobenzoic acid 3.78
4-Sulfobenzoic acid 3.72
3-Sulfamylbenzoic acid 3.54
4-Methoxybenzoic acid (est.) ~4.1 (hypothetical)
  • The sulfanyl group in 3-(4-methoxyphenyl)sulfanylbenzoic acid is less electron-withdrawing than sulfonyl/sulfamoyl groups, leading to a higher pKa (~4.0–4.5 estimated) compared to sulfamoyl analogs. The methoxy group further donates electrons, slightly increasing pKa relative to unsubstituted benzoic acid (pKa ~4.2) .

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